5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, furan-2-ylmethyl, and ethanesulfonyl groups under controlled conditions. Common reagents used in these reactions include various chlorinating agents, sulfonyl chlorides, and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
Benzofuran derivatives: Noted for their antimicrobial activities and structural similarities.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H23ClN4O4S |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23ClN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-21-13-7-6-12-20(21)26)30(17-19-11-8-14-34-19)16-18-9-4-3-5-10-18/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
YJBALVCJJNDYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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